molecular formula C13H19ClN2O B110988 N-benzylpiperidine-4-carboxamide CAS No. 101264-48-6

N-benzylpiperidine-4-carboxamide

Cat. No.: B110988
CAS No.: 101264-48-6
M. Wt: 254.75 g/mol
InChI Key: KKXCMMIWHOYQCM-UHFFFAOYSA-N
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Description

N-Benzylpiperidine-4-carboxamide (N-BPC) is a piperidine-derived compound characterized by a benzyl group attached to the piperidine nitrogen and a carboxamide group at the 4-position. It serves as a central scaffold in medicinal chemistry, particularly in the development of protease inhibitors. Notably, N-BPC derivatives have been identified as first-generation inhibitors of SARS-CoV-2 papain-like protease (PLpro), highlighting its significance in antiviral drug discovery . Its structural flexibility allows for modifications that enhance binding affinity, selectivity, and pharmacokinetic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzylpiperidine-4-carboxamide typically involves the reaction of piperidine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product . The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or methanol.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions: N-benzylpiperidine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Anticholinesterase Activity

One of the primary applications of N-benzylpiperidine-4-carboxamide derivatives is in the treatment of Alzheimer's disease. Research has demonstrated that these compounds can act as effective inhibitors of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine, which is crucial for memory and learning.

  • Case Study : A study conducted by van Greunen et al. synthesized novel N-benzylpiperidine carboxamide derivatives, assessing their AChE inhibitory activity. The most potent compounds exhibited IC50 values in the low micromolar range, indicating strong potential for treating Alzheimer's disease .
Compound NameStructureIC50 (μM)
1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamideStructure500.03 ± 0.07
1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)piperidine-4-carboxamideStructure450.12 ± 0.05

Antiviral Properties

N-benzylpiperidine derivatives have also been investigated for their antiviral properties, particularly against influenza viruses. These compounds have shown promise as fusion peptide binders, which can inhibit viral entry into host cells.

  • Case Study : A study highlighted the effectiveness of N-benzylpiperidine derivatives as inhibitors of the H1N1 influenza virus. The interaction between the N-benzylpiperidine moiety and viral proteins was crucial for binding and inhibition, suggesting a new avenue for antiviral drug development .
Compound NameViral StrainBinding Affinity
Compound 2H1N1High
Compound 3H3N2Moderate

Synthesis and Structural Modifications

The synthesis of this compound and its derivatives often involves modifying the piperidine ring or substituents to enhance biological activity or selectivity.

  • Synthesis Methodology : Recent advancements have focused on using various coupling reactions to create amide linkages with aryl and heterocyclic groups, which can improve metabolic stability and potency against target enzymes .

Neuroprotective Effects

In addition to its role as an AChE inhibitor, N-benzylpiperidine derivatives have been evaluated for neuroprotective effects in models of neurodegeneration.

  • Case Study : Research indicated that certain derivatives could protect neuronal cells from oxidative stress and apoptosis, further supporting their potential use in neurodegenerative disease therapies .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of N-benzylpiperidine derivatives has been essential for optimizing their pharmacological profiles.

  • Findings : SAR studies have shown that modifications at specific positions on the piperidine ring significantly impact both AChE inhibition and selectivity against butyrylcholinesterase (BuChE), which is relevant for Alzheimer's treatment strategies .

Mechanism of Action

The mechanism of action of N-benzylpiperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to affect neurotransmitter systems, particularly dopamine and serotonin receptors. It acts as a monoamine releasing agent, leading to increased levels of these neurotransmitters in the synaptic cleft. This action is believed to underlie its potential therapeutic effects in neurological disorders .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Benzyl-Substituted Piperidine Carboxamides

These compounds retain the benzyl-piperidine core but differ in substituent placement or additional functional groups.

Compound Name Substituents/Modifications Molecular Formula Molecular Weight Key Features/Activity
N-BPC (N-Benzylpiperidine-4-carboxamide) Benzyl at N1, carboxamide at C4 C₁₃H₁₈N₂O 218.30 g/mol PLpro inhibitor scaffold
4-Benzyl-N-(4-chlorophenyl)-1-piperidinecarboxamide 4-Chlorophenyl carboxamide, benzyl at C4 C₂₀H₂₂ClN₂O 343.86 g/mol Enhanced lipophilicity; potential CNS activity
N-Benzyl-4-amino-piperidine-4-carboxamide Amino group at C4, benzyl at N1 C₁₃H₁₉N₃O 233.31 g/mol Increased polarity; unexplored therapeutic potential

Key Findings :

  • The 4-chlorophenyl substitution () increases molecular weight and lipophilicity, which may improve blood-brain barrier penetration for CNS-targeted drugs.

Alkyl-Substituted Analogues

Alkyl groups replace the benzyl moiety, altering steric and electronic properties.

Compound Name Substituents/Modifications Molecular Formula Molecular Weight Key Features/Activity
N,N-Diethylpiperidine-4-carboxamide Diethyl groups at carboxamide nitrogen C₁₀H₂₀N₂O 184.28 g/mol Reduced aromaticity; used as a reference in receptor binding studies
N-Benzyl-N-methylpiperidine-4-carboxamide HCl Methyl and benzyl at N1 C₁₄H₂₁ClN₂O 268.78 g/mol Improved crystallinity (salt form); uncharacterized activity

Key Findings :

  • Diethyl substitution () simplifies the structure, favoring metabolic stability but reducing target specificity.
  • Methylation at the benzyl nitrogen () may sterically hinder interactions with hydrophobic enzyme pockets.

Complex Aromatic and Heterocyclic Derivatives

These compounds incorporate extended aromatic systems or heterocycles for targeted interactions.

Compound Name Substituents/Modifications Molecular Formula Molecular Weight Key Features/Activity
1-[6-(4-Ethylphenoxy)-4-pyrimidinyl]-N-(4-fluorobenzyl)piperidine-4-carboxamide Pyrimidinyl and fluorobenzyl groups C₂₆H₂₈FN₃O₂ 457.53 g/mol Designed for kinase inhibition; unverified efficacy
1-(4-Chlorobenzenesulfonyl)-N-(4-methylbenzothiazol-2-yl)piperidine-4-carboxamide Sulfonyl and benzothiazole groups C₂₀H₂₀ClN₃O₃S₂ 450.0 g/mol Probable protease inhibition; lacks published data

Key Findings :

Structural-Activity Relationship (SAR) Insights

  • Benzyl Group : Critical for PLpro inhibition (N-BPC) due to hydrophobic interactions with the enzyme’s S3 pocket .
  • Amino or Hydroxy Groups: Polar substituents at C4 (e.g., ) may disrupt membrane permeability but enhance water solubility.

Biological Activity

N-benzylpiperidine-4-carboxamide is a compound of considerable interest in pharmacology, particularly for its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy as a cholinesterase inhibitor, and its implications in drug development.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a benzyl group and a carboxamide functional group. Its molecular formula contributes to its structural complexity and potential pharmacological applications. The compound's structure can be illustrated as follows:

N benzylpiperidine 4 carboxamideC12H16N2O\text{N benzylpiperidine 4 carboxamide}\rightarrow C_{12}H_{16}N_{2}O

This compound's unique combination of functional groups enhances its biological activity compared to similar piperidine derivatives.

While the specific mechanism of action for this compound remains largely unexplored, it is hypothesized that the piperidine ring may interact with various receptors in the central nervous system. This interaction is similar to other known piperidine derivatives, suggesting a potential role in modulating neurotransmitter systems, particularly cholinergic pathways.

Cholinesterase Inhibition

Recent studies have highlighted the potential of this compound derivatives as cholinesterase inhibitors, which are crucial for treating neurodegenerative diseases such as Alzheimer’s. For instance, a series of synthesized derivatives showed promising inhibitory activity against acetylcholinesterase (AChE):

Compound NameIC50 (μM)Notes
1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide0.41 ± 1.25Highly active
1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)piperidine-4-carboxamide5.94 ± 1.08Moderate activity

These compounds were designed to replace less stable ester linkers with more metabolically stable amide linkers, enhancing their therapeutic potential .

Case Studies

  • Alzheimer’s Disease : In a study focusing on cholinesterase inhibitors for Alzheimer’s treatment, this compound derivatives demonstrated significant AChE inhibition, indicating their potential as therapeutic agents. The most effective compounds showed IC50 values comparable to established drugs like donepezil .
  • Influenza Virus Inhibition : Another study identified N-benzylpiperidines as potential inhibitors of influenza viruses. The structural analysis revealed critical interactions that mediate binding to viral proteins, suggesting that these compounds could serve as antiviral agents .

Research Findings

The following table summarizes key findings from various studies on this compound and its derivatives:

Study FocusFindings
Cholinesterase InhibitionDerivatives exhibit IC50 values ranging from 0.41 μM to 5.94 μM against AChE, indicating strong inhibitory effects .
Antiviral ActivityCertain derivatives showed effectiveness against influenza viruses through specific binding interactions .
Neuroprotective PropertiesSome compounds demonstrated low toxicity in vitro while maintaining significant AChE inhibition .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-benzylpiperidine-4-carboxamide?

Methodological Answer: The synthesis typically involves condensation of piperidine derivatives with benzylating agents. For example:

  • Step 1 : React 4-piperidone with benzyl halides under basic conditions to form N-benzylpiperidine intermediates.
  • Step 2 : Introduce the carboxamide group via coupling reactions (e.g., using carbodiimides) with appropriate amines or carboxylic acid derivatives.
  • Purification : Employ column chromatography with hexane/ether (10:1) or recrystallization from ethanol/water mixtures . Yields (~73%) and purity (≥98% HPLC) are achievable with optimized stoichiometry and anhydrous conditions (e.g., MgSO₄ drying) .

Q. How is this compound characterized in research settings?

Methodological Answer: Key techniques include:

  • ¹H/¹³C NMR : Peaks at δ 1.5–2.5 ppm (piperidine CH₂), δ 4.3 ppm (benzyl CH₂), and δ 7.2–7.4 ppm (aromatic protons) confirm structure .
  • IR Spectroscopy : Amide C=O stretch (~1650 cm⁻¹) and N-H bend (~1550 cm⁻¹) validate functional groups .
  • Elemental Analysis : Verify C, H, N composition (e.g., C₁₃H₁₇ClN₂O for chlorophenyl derivatives) .

Q. What biological targets are commonly studied for this compound derivatives?

Methodological Answer:

  • Enzyme Inhibition : Carbonic anhydrase isoforms (e.g., hCA II/IX) are screened via fluorescence assays using 4-nitrophenyl acetate as substrate .
  • Receptor Binding : GABAₐ and NMDA receptor interactions are tested via radioligand displacement assays in neuronal cell lines .
  • Antimicrobial Activity : MIC (Minimum Inhibitory Concentration) values against S. aureus or E. coli are determined using broth microdilution .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields of this compound derivatives?

Methodological Answer:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance carboxamide coupling efficiency compared to ethers .
  • Catalyst Optimization : Use HOBt (Hydroxybenzotriazole) or EDCI (Ethyl Dimethylaminopropyl Carbodiimide) to reduce racemization during amide formation .
  • Temperature Control : Maintain 0–5°C during benzylation to minimize side reactions (e.g., over-alkylation) .

Q. How should researchers resolve contradictions in reported NMR data for structurally similar derivatives?

Methodological Answer:

  • Solvent Effects : Compare δ values in CDCl₃ vs. DMSO-d₆; aromatic protons may shift up to 0.5 ppm due to H-bonding .
  • Purity Verification : Re-crystallize samples and repeat NMR to exclude impurities (e.g., unreacted starting materials) .
  • Dynamic Effects : Rotameric equilibria in piperidine rings can split signals; use variable-temperature NMR to confirm .

Q. What computational strategies are employed to predict the bioactivity of this compound analogs?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with hCA II (PDB: 3KS3). Focus on sulfonamide-Zn²⁺ coordination and hydrophobic piperidine-benzyl packing .
  • DFT Calculations : Optimize geometries at B3LYP/6-31G* level to calculate HOMO/LUMO energies for redox potential predictions .
  • QSAR Models : Train regression models using Hammett σ constants of substituents to correlate with IC₅₀ values .

Q. How can researchers design this compound derivatives for enhanced selectivity toward specific enzymes?

Methodological Answer:

  • Substituent Engineering : Introduce sulfamoyl groups at the 4-position to enhance hCA IX binding (~10-fold selectivity over hCA II) .
  • Steric Modulation : Replace benzyl with bulkier groups (e.g., 4-fluorobenzyl) to block off-target interactions .
  • Protease Stability : Incorporate methyl groups on piperidine to reduce metabolic degradation (test via liver microsome assays) .

Properties

IUPAC Name

N-benzylpiperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c16-13(12-6-8-14-9-7-12)15-10-11-4-2-1-3-5-11/h1-5,12,14H,6-10H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKXCMMIWHOYQCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(=O)NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

tert-butyl 4-(benzylcarbamoyl)piperidine-1-carboxylate (95 mg, 0.298 mmol) was dissolved in anhydrous THF (3 mL), and 4M HCl/dioxane (1 mL, 4.0 mmol) was added at rt. The solution was allowed to stir for 1 h, at which time the resulting precipitate was collected over a filter. Residual mineral acid was removed in vacuo, and the material was used directly in the next reaction without further characterization. (Yield: 76 mg, 0.298 mmol, 100%)
Quantity
95 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Feasible Synthetic Routes

N-benzylpiperidine-4-carboxamide
N-benzylpiperidine-4-carboxamide
N-benzylpiperidine-4-carboxamide
N-benzylpiperidine-4-carboxamide
N-benzylpiperidine-4-carboxamide
N-benzylpiperidine-4-carboxamide

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